N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Description
N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a 4-fluorophenyl carboxamide moiety. The fluorine atom on the phenyl ring may enhance metabolic stability and influence electronic properties, while the pyridinyl and quinoline groups provide π-π stacking capabilities for target binding.
Properties
Molecular Formula |
C21H14FN3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14FN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26) |
InChI Key |
UOROYODLTBKGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Isatin reacts with 3-acetylpyridine under basic conditions to form 2-pyridin-3-ylquinoline-4-carboxylic acid. This step involves:
-
Base-mediated condensation : Isatin undergoes ring-opening in the presence of a strong base (e.g., NaOH) to form an intermediate α-ketoamide.
-
Cyclization : The α-ketoamide reacts with 3-acetylpyridine, leading to cyclization and aromatization to yield the quinoline core.
Critical parameters :
Intermediate Isolation and Characterization
The carboxylic acid intermediate (2-pyridin-3-ylquinoline-4-carboxylic acid) is precipitated by acidification (HCl, pH 2–3) and purified via recrystallization from ethanol. Analytical validation includes:
-
1H NMR : Aromatic protons appear as multiplet signals between δ 7.5–9.0 ppm, with a distinctive singlet for the carboxylic acid proton at δ 13.1 ppm.
-
HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water, 70:30).
Introduction of the 4-Fluorophenyl Carboxamide Group
The 4-carboxamide moiety is introduced via coupling of 2-pyridin-3-ylquinoline-4-carboxylic acid with 4-fluoroaniline. Two principal methods are employed:
Direct Amidation Using Coupling Agents
Protocol :
-
Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
Add 4-fluoroaniline (1.2 equiv) and stir at room temperature for 12–16 hours.
Yield optimization :
-
Solvent choice : DCM outperforms THF due to better solubility of intermediates.
-
Stoichiometry : Excess amine (1.2 equiv) minimizes unreacted acid.
Analytical data :
Stepwise Esterification and Aminolysis
Alternative routes involve:
-
Esterification : Convert the carboxylic acid to its ethyl ester using H₂SO₄ in ethanol (yield: 85–90%).
-
Aminolysis : React the ester with 4-fluoroaniline in refluxing toluene, catalyzed by Ti(OiPr)₄ (yield: 75–80%).
Advantages : Avoids moisture-sensitive coupling agents, suitable for large-scale synthesis.
Functionalization of the 2-Position with Pyridin-3-Yl Group
The 2-pyridin-3-yl substituent can be introduced either during quinoline core formation (as in Section 1) or via post-functionalization.
Suzuki-Miyaura Cross-Coupling
For analogs lacking the pyridinyl group at the 2-position, a palladium-catalyzed coupling is viable:
-
Substrate : 2-Chloroquinoline-4-carboxamide.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, 3-pyridinylboronic acid, in dioxane/water (4:1) at 100°C.
Challenges :
-
Regioselectivity : Competing coupling at the 4-position necessitates careful ligand selection.
-
Side reactions : Protodeboronation observed at temperatures >110°C.
Purification and Quality Control
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (8:2).
Quality metrics :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (UV 254 nm) |
| Residual solvents | <500 ppm (ICH Q3C) | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Pfitzinger + direct amidation | 62 | 98 | Moderate | 120 |
| Esterification + aminolysis | 75 | 97 | High | 90 |
| Suzuki coupling | 55 | 95 | Low | 200 |
Trade-offs : While the Pfitzinger route offers simplicity, the esterification-aminolysis sequence provides better scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with a quinoline structure often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown efficacy in inhibiting tumor growth in pancreatic cancer models, suggesting that this compound could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth, making them valuable in the development of new antibiotics. The presence of the fluorophenyl and pyridinyl groups enhances the biological activity of the compound, potentially leading to effective treatments for resistant bacterial strains.
Chemical Synthesis
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield new compounds with desired properties. This capability makes it an essential intermediate in drug discovery and materials science .
Materials Science
Development of Novel Materials
The unique structural features of this compound make it suitable for applications in materials science. Its electronic properties can be exploited in the development of organic semiconductors and photovoltaic materials. Research has shown that modifications to the quinoline structure can lead to improved charge transport properties, which are crucial for enhancing the efficiency of electronic devices.
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human pancreatic cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, revealing a dose-dependent response that highlights its potential as an anticancer therapeutic . -
Antimicrobial Efficacy
In another case study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Antimicrobial agents | Effective against resistant bacteria | |
| Chemical Synthesis | Intermediate for complex molecule synthesis | Versatile reactions (oxidation, reduction) |
| Materials Science | Organic semiconductors | Improved electronic properties |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
A critical comparison can be drawn with para-halogenated phenyl derivatives. For example:
- N-(4-fluorophenyl)maleimide (19) : IC₅₀ = 5.18 μM
- N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 μM
This suggests that electronic effects (e.g., electronegativity) rather than steric bulk dominate activity in these systems . For the target compound, the 4-fluorophenyl group may similarly balance lipophilicity and electronic effects without requiring larger halogens.
Table 1: Comparison of Halogen-Substituted Maleimides
| Compound | Halogen | IC₅₀ (μM) |
|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-bromophenyl)maleimide | Br | 4.37 |
| N-(4-iodophenyl)maleimide | I | 4.34 |
Core Scaffold Variations
Dihydroisoquinoline Derivative
The compound (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide () shares a pyridinyl group and fluorophenyl moiety but differs in its dihydroisoquinoline core. Key distinctions include:
- Substituents: A 3-cyano group enhances electron-withdrawing effects, while the trifluoroethyl group increases hydrophobicity. These modifications may improve target affinity but could also affect solubility and metabolic stability .
Pyrrolidinecarboxamide Derivative
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () replaces the quinoline core with a pyrrolidine ring. The 4-methyl group on the pyridine ring could sterically hinder binding in certain targets .
Table 2: Core Scaffold Comparison
| Compound | Core Structure | Key Features |
|---|---|---|
| Target compound | Quinoline | Planar, aromatic, π-π interactions |
| Dihydroisoquinoline derivative | Dihydroisoquinoline | Flexible, electron-withdrawing cyano group |
| Pyrrolidinecarboxamide derivative | Pyrrolidine | Non-aromatic, high conformational flexibility |
Research Findings and Implications
- Halogen Substitution: The insensitivity to halogen size in maleimides () suggests that the target compound’s 4-fluorophenyl group is a strategic choice for balancing activity and stability, though this requires validation in quinoline-based systems.
- Scaffold Selection: Quinoline’s rigidity may favor targets requiring planar interaction, while dihydroisoquinoline or pyrrolidine cores offer adaptability for complex binding pockets.
- Synthetic Considerations : The absence of direct activity data for the target compound underscores the need for empirical testing. Structural analogs highlight the importance of scaffold and substituent synergy in drug design.
Biological Activity
N-(4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and antimalarial properties, alongside relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a 4-fluorophenyl group and a pyridine moiety. The presence of fluorine enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. The molecular formula is with a molecular weight of approximately 295.31 g/mol.
Antitumor Activity
This compound exhibits significant antitumor activity, primarily through the inhibition of various kinases involved in cancer progression. Molecular docking studies have indicated strong binding affinities to targets such as the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against several strains of bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
Antimalarial Activity
One of the most notable activities of this compound is its antimalarial effect against Plasmodium falciparum. Studies indicate that it inhibits translation elongation factor 2 (PfEF2), which is vital for protein synthesis in the malaria parasite. This mechanism has been linked to low nanomolar potency in various assays, making it a promising candidate for malaria treatment .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Similar quinoline core with different fluorine substitution | Anticancer activity |
| N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide | Chlorine instead of fluorine; different pyridine position | Antimicrobial properties |
| N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide | No halogen substitution; different pyridine position | General cytotoxicity |
This comparison highlights the unique biological activity profile of this compound due to its specific fluorine substitution.
Case Studies and Research Findings
- Antimalarial Screening : A study screened a series of quinoline derivatives against Plasmodium falciparum, identifying this compound as one of the most potent compounds with an EC50 value below 120 nM .
- Antitumor Mechanisms : Molecular docking studies revealed that this compound effectively binds to the ATP-binding site of several kinases involved in tumorigenesis, suggesting its utility in cancer therapy .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibits significant inhibitory effects against gram-positive and gram-negative bacteria, as well as fungal strains, indicating its potential for development as an antimicrobial agent .
Q & A
Q. How should crystallographic data be reported to meet IUCr standards?
- Methodological Answer :
- CIF Submission : Include refined atomic coordinates, displacement parameters, and R-factors (R₁ <0.05 for high-resolution data).
- Validation Tools : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds.
- Deposition : Submit to Cambridge Structural Database (CSD) with experimental details (e.g., radiation wavelength, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
